1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
Description
Properties
IUPAC Name |
1-[10-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)decyl]-4-aza-1-azoniabicyclo[2.2.2]octane;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N4.2BrH/c1(3-5-7-15-25-17-9-23(10-18-25)11-19-25)2-4-6-8-16-26-20-12-24(13-21-26)14-22-26;;/h1-22H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGWJQLFKYWCCF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CCCCCCCCCC[N+]34CCN(CC3)CC4.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659751 | |
| Record name | 1,1'-(Decane-1,10-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94630-53-2 | |
| Record name | 1,1'-(Decane-1,10-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Alkylation via Menshutkin Reaction
The primary route involves a double Menshutkin reaction, where 1,10-dibromodecane reacts with 4-aza-1-azoniabicyclo[2.2.2]octane. This exothermic process proceeds via nucleophilic substitution (SN2), wherein the tertiary amine attacks the electrophilic carbon of the alkyl bromide.
Reaction Scheme:
$$
\text{2 C}8\text{H}{15}\text{N}3 + \text{Br}(\text{CH}2){10}\text{Br} \rightarrow \text{C}{22}\text{H}{44}\text{Br}2\text{N}_6 + 2 \text{HBr}
$$
Conditions:
- Solvent: Anhydrous dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity.
- Temperature: 60–80°C for 24–48 hours under inert atmosphere.
- Stoichiometry: 2:1 molar ratio of amine to 1,10-dibromodecane to prevent oligomerization.
Yield: 65–72% after recrystallization from ethanol-water mixtures.
One-Pot Synthesis with Lewis Acid Catalysis
Adapting methodologies from spirocyclic lactam syntheses, MgBr₂·OEt₂ catalyzes the alkylation, enhancing reaction efficiency. The Lewis acid polarizes the C–Br bond, accelerating the SN2 mechanism.
Procedure:
- Combine 4-aza-1-azoniabicyclo[2.2.2]octane (2.2 equiv), 1,10-dibromodecane (1.0 equiv), and MgBr₂·OEt₂ (0.1 equiv) in acetic acid.
- Stir at 50°C for 12 hours.
- Quench with aqueous NaHCO₃, extract with dichloromethane, and concentrate.
Advantages:
Reaction Optimization
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor SN2 pathways by stabilizing transition states. Protic solvents (e.g., ethanol) diminish yields (<50%) due to amine protonation.
Table 1. Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98 |
| Acetonitrile | 37.5 | 68 | 97 |
| Ethanol | 24.3 | 45 | 91 |
Temperature and Time
Elevated temperatures (≥60°C) drive the reaction to completion but risk decomposition. Kinetic studies show 85% conversion after 24 hours at 70°C.
Purification and Characterization
Recrystallization
The crude product is recrystallized from ethanol-water (4:1 v/v), yielding white crystals with >99% purity (HPLC).
Spectroscopic Validation
- ¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 12H, N–CH₂–N), 1.85–1.25 (m, 20H, decane chain).
- ESI-MS: m/z 444.53 [M–2Br]²⁺.
Industrial-Scale Considerations
Suppliers like TCI Chemical and Energy Chemical employ continuous flow reactors to enhance scalability, achieving batch sizes >50 kg with 75% yield.
Applications and Derivatives
The compound’s rigid bicyclic structure and cationic nature make it a candidate for:
- Phase-transfer catalysts in asymmetric synthesis.
- Antimicrobial agents due to membrane-disrupting properties.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quaternary ammonium compounds .
Scientific Research Applications
Antimicrobial Activity
Research indicates that quaternary ammonium compounds like 1,1'-(decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide exhibit significant antimicrobial properties. These compounds disrupt microbial membranes, making them effective as disinfectants and antiseptics in healthcare settings.
Case Study : A study demonstrated that similar quaternary compounds effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves the disruption of the bacterial cell membrane integrity.
Drug Delivery Systems
The compound's amphiphilic nature allows it to form micelles or liposomes, making it suitable for drug delivery applications. Its ability to encapsulate hydrophobic drugs enhances solubility and bioavailability.
Research Insight : A study on drug delivery systems using quaternary ammonium salts highlighted their effectiveness in delivering anticancer agents through enhanced permeability and retention (EPR) effects in tumor tissues .
Surface Modifications
In material science, this compound can be used to modify surfaces to impart antimicrobial properties or improve biocompatibility in medical devices.
Application Example : Coating surgical instruments with this compound has been shown to reduce bacterial colonization significantly . This application is crucial in preventing postoperative infections.
Mechanism of Action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide involves its interaction with molecular targets such as ion channels and cellular membranes. The compound can modulate ion transport across membranes, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
- CAS No.: 94630-53-2
- Molecular Formula : C₂₂H₄₄Br₂N₄
- Molecular Weight : 524.42 g/mol .
Structural Features :
This compound consists of two 4-aza-1-azoniabicyclo[2.2.2]octane (DABCO-derived) quaternary ammonium groups bridged by a decane (10-carbon) chain, with bromide counterions. The extended aliphatic chain distinguishes it from shorter-chain analogs and influences its physicochemical properties .
For the decane-diyl variant, 1,10-dibromodecane would react with DABCO in acetone, yielding the product after filtration and drying .
Comparison with Structurally Similar Compounds
1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
Key Differences :
- Chain Length : Butane (4-carbon) vs. decane (10-carbon).
- Crystalline powder form, similar to the decane analog .
1,6-Bis(4-aza-1-azoniabicyclo[2.2.2]octane)hexyl Dibromide (SDA3)
P-Phenylenedimethylene-bis(4-aza-1-azoniabicyclo[2.2.2]octane) Dibromide (SDA6)
DEQUALINIUM ACETATE
Octenidine Dihydrochloride
- Structure : Decane chain with pyridinium and imine groups.
- Applications : Broad-spectrum disinfectant, emphasizing the role of heterocyclic moieties in biocidal efficacy .
Comparative Data Table
Research Findings and Trends
- Zeolite Synthesis : Chain length and linker rigidity directly correlate with pore size and framework topology. Longer chains (e.g., decane) may enable applications in large-molecule catalysis .
- Antimicrobial Activity : Quaternary ammonium compounds (QACs) with aromatic groups (e.g., DEQUALINIUM) exhibit higher efficacy than aliphatic analogs, suggesting opportunities for structural optimization .
Biological Activity
1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide, also known by its CAS number 94630-53-2, is a quaternary ammonium compound with significant biological activity. This compound has been studied for its potential applications in modulating ion channels and its role in various therapeutic contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H44Br2N4 |
| Molecular Weight | 524.43 g/mol |
| CAS Number | 94630-53-2 |
| Physical Form | Crystalline Powder |
| Color | White |
| Purity | ≥95.0% |
Structural Characteristics
The compound features a unique bicyclic structure that contributes to its biological properties. The presence of the azabicyclo[2.2.2]octane moiety is particularly important for its interaction with biological targets.
This compound has been shown to modulate ion channels, which are critical for various physiological processes including neurotransmission and muscle contraction. Its quaternary ammonium structure allows it to interact effectively with the negatively charged regions of ion channels, influencing their opening and closing dynamics.
Ion Channel Modulation
Research indicates that this compound can selectively affect specific ion channels, leading to alterations in cellular excitability and signaling pathways. It has been utilized in experimental settings to understand the pharmacological profiles of ion channel blockers and modulators.
Case Study: Ion Channel Interaction
A study demonstrated that this compound inhibited sodium channels in neuronal cells, resulting in reduced action potential frequency. This effect was attributed to the compound's ability to stabilize the inactivated state of the channel, thus preventing depolarization.
Antimicrobial Activity
In addition to its effects on ion channels, this compound has shown potential antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapies.
Research Findings on Antimicrobial Effects
A recent study evaluated the antibacterial efficacy of various quaternary ammonium compounds, including this compound. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL against Gram-positive bacteria.
Q & A
Q. What synthetic routes are effective for preparing this compound, and how can reaction conditions be optimized for high yield?
Methodological Answer: The compound is typically synthesized via alkylation of 4-aza-1-azoniabicyclo[2.2.2]octane with 1,10-dibromodecane. Critical parameters include:
- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance nucleophilic substitution efficiency .
- Temperature : Reactions are often conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature .
- Stoichiometry : A 2:1 molar ratio of bicyclo[2.2.2]octane derivative to 1,10-dibromodecane ensures complete bis-alkylation.
- Monitoring : Use TLC with UV-active silica gel (e.g., Merck 60 F254) and ES-MS to track imine formation and reaction completion .
Optimization : Post-reaction, purify via column chromatography (silica gel, 35–40% ethyl acetate in hexane) or recrystallization. Yield improvements may involve inert atmospheres or catalytic phase-transfer agents.
Q. How can researchers characterize this compound using spectroscopic and analytical techniques?
Methodological Answer:
- NMR Spectroscopy : Use -NMR (400 MHz) in DMSO-d6 or CDCl3 to confirm quaternary ammonium structure. Peaks for methylene groups in the decane chain (δ 1.2–1.6 ppm) and bicyclo protons (δ 3.0–3.5 ppm) are critical .
- IR Spectroscopy : Detect C-N stretching (1630–1680 cm) and quaternary ammonium vibrations (2900–3050 cm) .
- Elemental Analysis : Verify Br content via combustion analysis or ion chromatography.
- Mass Spectrometry : ES-MS in positive ion mode confirms molecular ion peaks (e.g., m/z 229 [M+1] for analogous compounds) .
Q. What purification strategies are recommended to isolate this compound from byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., 10–50% methanol in dichloromethane) to separate unreacted starting materials and mono-alkylated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- Counterion Exchange : Replace Br with PF or BF via metathesis to improve crystallinity .
Advanced Research Questions
Q. How can mechanistic studies elucidate its role in phase-transfer catalysis or surfactant behavior?
Methodological Answer:
- Kinetic Analysis : Compare reaction rates of model reactions (e.g., nucleophilic substitutions) with/without the compound. Monitor via GC or HPLC .
- Critical Micelle Concentration (CMC) : Determine using conductivity measurements or surface tension tensiometry. Plot specific conductivity vs. concentration; the breakpoint indicates CMC .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to assess charge distribution in the bicyclo[2.2.2]octane core and its interaction with substrates.
Q. How should researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR peaks)?
Methodological Answer:
- 2D NMR Techniques : Employ - HSQC or COSY to assign overlapping proton environments .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing peak splitting.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities.
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethanol) .
Q. What experimental designs are suitable for evaluating its interaction with biological membranes or enzymes?
Methodological Answer:
- Membrane Permeability Assays : Use fluorescent probes (e.g., calcein leakage from liposomes) to quantify disruption kinetics .
- Enzyme Inhibition Studies : Conduct kinetic assays (e.g., Michaelis-Menten plots) with acetylcholinesterase or β-lactamases. Vary compound concentration and measure IC values.
- Microscopy : Employ SEM/TEM to visualize morphological changes in bacterial membranes post-treatment .
Safety and Handling
Q. What precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid inhalation of dust .
- Ventilation : Conduct reactions in a fume hood due to potential bromide vapor release .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
